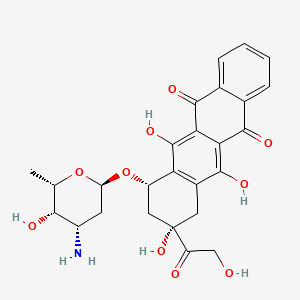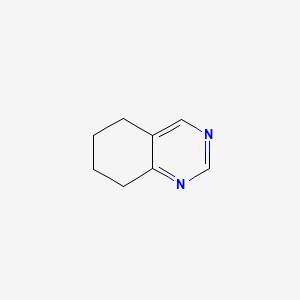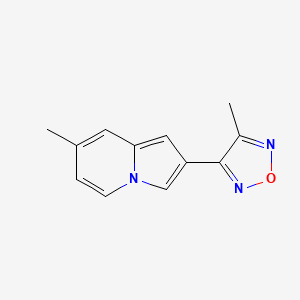![molecular formula C25H27N3O4 B1197434 2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide is a benzoxazine.
Wissenschaftliche Forschungsanwendungen
Potential in Treating Diseases Involving ACAT-1 Overexpression
The compound K-604, structurally related to the queried chemical, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1. It shows promise for treating diseases involving ACAT-1 overexpression due to its aqueous solubility and improved oral absorption (Shibuya et al., 2018).
Antibacterial Properties
1,4-Benzoxazine analogues, closely related to the chemical , have shown antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and others. These compounds have demonstrated good activity against K. pneumoniae and E. faecalis, indicating their potential as antibacterial agents (Kadian, Maste, & Bhat, 2012).
Potential in Anticonvulsant Activity
Certain acetamides derived from related compounds have been evaluated for their anticonvulsant activity. They have shown protection in animal models of epilepsy, suggesting a potential application in epilepsy treatment (Obniska et al., 2015).
Antimicrobial and Antioxidant Properties
Benzoxazinyl pyrazolone arylidenes, structurally similar, have demonstrated potent antimicrobial and antioxidant activities. This suggests their potential application in the development of new antimicrobial and antioxidant agents (Sonia et al., 2013).
COX-2 / 5-LOX Inhibitory Activity
Methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates, similar in structure, have shown notable 5-LOX inhibitory activity, indicating their potential as COX-2 / 5-LOX inhibitors (Reddy & Rao, 2008).
Pharmacological Importance
Certain 6-bromoquinazolinones, structurally similar, are known for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. This underscores the potential of related compounds in various pharmacological applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Eigenschaften
Produktname |
2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide |
|---|---|
Molekularformel |
C25H27N3O4 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-22-25(30)28(21-12-17(2)7-10-23(21)32-22)16-24(29)27(14-19-6-5-11-26-13-19)15-20-9-8-18(3)31-20/h5-13,22H,4,14-16H2,1-3H3 |
InChI-Schlüssel |
WWYFUGXRLQKAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(=O)N(CC3=CN=CC=C3)CC4=CC=C(O4)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



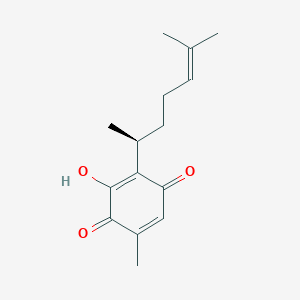
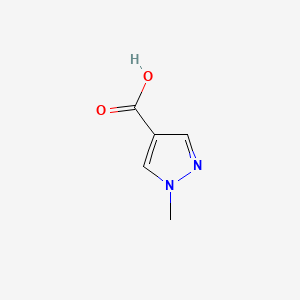
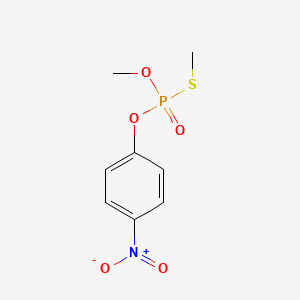
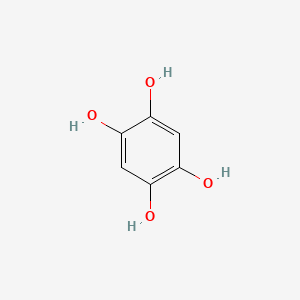
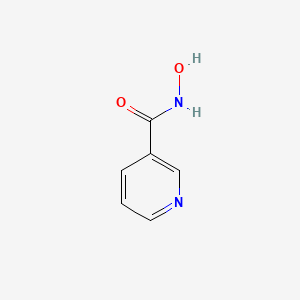
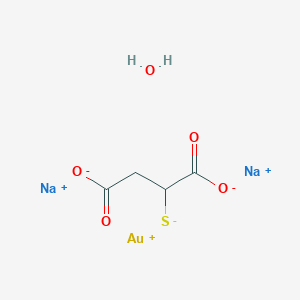
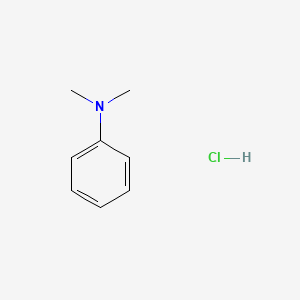

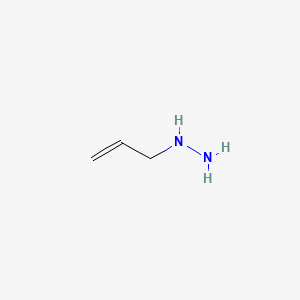
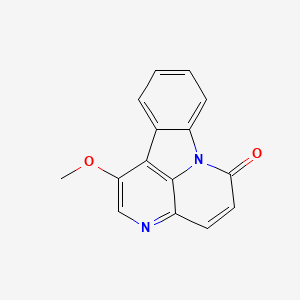
![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)
